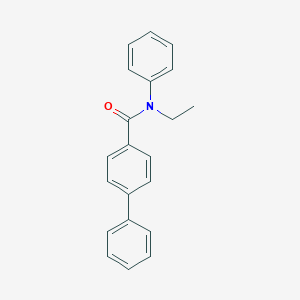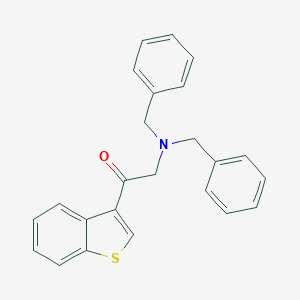![molecular formula C21H19N5O3S B274511 2-({[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B274511.png)
2-({[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one, also known as TAK-063, is a novel benzodiazepine receptor agonist that has been developed as a potential treatment for psychiatric disorders such as anxiety and depression.
Aplicaciones Científicas De Investigación
2-({[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one has been extensively studied in preclinical models for its potential use in the treatment of anxiety and depression. In animal studies, this compound has been shown to reduce anxiety-like behavior and improve depressive-like behavior. Additionally, this compound has been shown to have anxiolytic effects in rats subjected to chronic stress.
Mecanismo De Acción
2-({[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one acts as a selective agonist of the benzodiazepine receptor subtype α2/α3, which is involved in the regulation of anxiety and stress responses. By activating this receptor subtype, this compound reduces anxiety-like behavior and improves depressive-like behavior.
Biochemical and Physiological Effects:
This compound has been shown to increase the activity of GABAergic neurotransmission, which is involved in the regulation of anxiety and stress responses. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of mood and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-({[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one has several advantages for lab experiments, including its high selectivity for the α2/α3 benzodiazepine receptor subtype and its ability to cross the blood-brain barrier. However, this compound has some limitations, including its relatively short half-life and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several potential future directions for the study of 2-({[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one. One direction is to further investigate its efficacy in the treatment of anxiety and depression in animal models and to determine its safety and efficacy in humans. Another direction is to investigate its potential use in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further studies could investigate the molecular mechanisms underlying the effects of this compound on GABAergic neurotransmission and BDNF expression.
Métodos De Síntesis
The synthesis of 2-({[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one involves the reaction of 5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol with 2-chloro-5-nitrobenzoic acid followed by reduction with palladium on carbon in the presence of hydrogen gas. The resulting compound is then treated with trifluoroacetic acid to yield this compound in high yield and purity.
Propiedades
Fórmula molecular |
C21H19N5O3S |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
2-[[5-(4-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]-4H-1,3,4-benzoxadiazepin-5-one |
InChI |
InChI=1S/C21H19N5O3S/c1-3-12-26-19(14-8-10-15(28-2)11-9-14)23-25-21(26)30-13-18-22-24-20(27)16-6-4-5-7-17(16)29-18/h3-11H,1,12-13H2,2H3,(H,24,27) |
Clave InChI |
KYBRFGXAGFHRFA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC3=NNC(=O)C4=CC=CC=C4O3 |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN=C(N2CC=C)SCC3=NNC(=O)C4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylurea](/img/structure/B274429.png)
![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B274435.png)
![1-[2-[(diethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone](/img/structure/B274436.png)
![ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate](/img/structure/B274437.png)
![4-(4-Isopropylphenyl)-5-methyl-pyridazino[4,3-b]indol-3-amine](/img/structure/B274438.png)



![N-{4-[(2-carboxyethyl)amino]-2,2,3,3-tetrafluoro-4-oxobutanoyl}-beta-alanine](/img/structure/B274443.png)




![2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B274461.png)